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NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

elucidation of 2-(p-tolyl)cyclopropanecarboxylic acid. The analysis of both ¹H and ¹³C NMR

spectra provides detailed information about the connectivity, chemical environment, and

stereochemistry of the molecule.

Proton (¹H) NMR Spectroscopy
Expertise & Experience: The Causality Behind ¹H NMR Analysis

The proton NMR spectrum of this molecule is highly informative due to the distinct chemical

environments of the protons. The cyclopropane ring, in particular, exhibits characteristic upfield

shifts and complex coupling patterns. This shielding is a well-documented phenomenon

attributed to an aromatic-like ring current involving the σ-electrons of the strained three-

membered ring.[4] The rigidity of the cyclopropane ring also fixes the spatial relationships

between its protons, leading to predictable, though often complex, geminal and vicinal coupling

constants.[5][6] The para-substituted tolyl group provides a simple, clean AA'BB' system, while

the acidic proton of the carboxyl group is highly deshielded and often broadened by hydrogen

bonding and chemical exchange.[7]

Trustworthiness: A Self-Validating ¹H NMR Protocol

A robust experimental protocol is critical for obtaining high-quality, reproducible NMR data. The

following workflow is designed to be self-validating by incorporating systematic checks.
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Experimental Protocol: ¹H NMR Spectroscopy

Sample Preparation:

Accurately weigh 5-10 mg of 2-(p-tolyl)cyclopropanecarboxylic acid.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Chloroform-d (CDCl₃) is a common choice for initial analysis.

Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), if

quantitative analysis or precise referencing is required, although modern spectrometers

can reference the residual solvent peak.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup & Data Acquisition:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal

dispersion, which is crucial for resolving the complex multiplets of the cyclopropyl protons.

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve high homogeneity.

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans

(e.g., 8 to 16) to achieve a good signal-to-noise ratio.

Validation & Confirmation:

To confirm the identity of the acidic proton, add one drop of D₂O to the NMR tube, shake

well, and re-acquire the spectrum. The signal corresponding to the carboxylic acid proton

will disappear due to proton-deuterium exchange.[7]

Data Interpretation & Predicted ¹H NMR Data

The spectrum is analyzed by integrating the signals to determine proton ratios and by

measuring chemical shifts (δ) and coupling constants (J) to deduce the structure.
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Proton

Assignment

Predicted δ

(ppm)
Multiplicity Predicted J (Hz) Notes

Carboxylic Acid

(-COOH)
> 10.0 broad singlet -

Chemical shift is

concentration-

dependent and

the signal

disappears upon

D₂O exchange.

[7]

Aromatic (Tolyl,

Hortho)
~7.15 doublet ~8.0

Protons ortho to

the cyclopropyl

group. Part of an

AA'BB' system.

Aromatic (Tolyl,

Hmeta)
~7.05 doublet ~8.0

Protons meta to

the cyclopropyl

group. Part of an

AA'BB' system.

Cyclopropyl (-

CH-)
1.5 - 2.6 multiplet various

Complex region

due to

overlapping

signals and

cis/trans

couplings. The

proton attached

to the carboxyl-

bearing carbon

will be the most

deshielded.

Cyclopropyl (-

CH₂-)
1.0 - 1.8 multiplet various

These protons

are highly

shielded due to

the ring's

anisotropy.[4]
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Methyl (-CH₃) ~2.30 singlet -

Typical chemical

shift for a methyl

group attached

to a benzene

ring.

Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Experience: The Causality Behind ¹³C NMR Analysis

¹³C NMR spectroscopy complements the ¹H NMR data by providing a direct count of the unique

carbon atoms in the molecule. The chemical shift of each carbon is highly sensitive to its

hybridization and electronic environment. The carboxylic carbonyl carbon is significantly

deshielded, appearing far downfield.[8] The carbons of the tolyl group can be readily assigned

based on established substituent effects, while the sp³-hybridized cyclopropyl carbons are

found in the shielded, upfield region of the spectrum.[9]

Experimental Protocol: ¹³C NMR Spectroscopy

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly higher

concentration (15-25 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup & Data Acquisition:

Switch the spectrometer probe to the ¹³C frequency.

Acquire a standard proton-decoupled ¹³C spectrum. This common experiment provides a

single peak for each unique carbon atom.

A sufficient number of scans is required (often several hundred to thousands) to achieve a

good signal-to-noise ratio.

Advanced Experiments (Optional):

Run a DEPT (Distortionless Enhancement by Polarization Transfer) or APT (Attached

Proton Test) experiment to differentiate between CH, CH₂, and CH₃ groups and
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quaternary carbons. This is invaluable for assigning the cyclopropyl and aromatic carbons

definitively.

Data Interpretation & Predicted ¹³C NMR Data

Carbon Assignment Predicted δ (ppm) Notes

Carboxylic Acid (-COOH) 175 - 180
The most deshielded carbon,

typical for a carboxylic acid.[8]

Aromatic (Tolyl, Cipso-

Cyclopropyl)
138 - 142

Quaternary carbon attached to

the cyclopropane ring.

Aromatic (Tolyl, Cipso-Methyl) 135 - 138
Quaternary carbon attached to

the methyl group.

Aromatic (Tolyl, Cortho) ~129
CH carbons ortho to the

cyclopropyl group.

Aromatic (Tolyl, Cmeta) ~126
CH carbons meta to the

cyclopropyl group.

Cyclopropyl (-CH-) 25 - 35
Methine carbons of the

cyclopropane ring.

Cyclopropyl (-CH₂-) 15 - 25
Methylene carbon of the

cyclopropane ring.

Methyl (-CH₃) ~21
Typical chemical shift for a tolyl

methyl group.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
Expertise & Experience: The Causality Behind IR Analysis

IR spectroscopy excels at identifying the key functional groups within a molecule by detecting

their characteristic vibrational frequencies. For 2-(p-tolyl)cyclopropanecarboxylic acid, the

most prominent and diagnostic feature is the carboxylic acid group, which gives rise to two

unmistakable absorptions. The O-H bond vibration appears as an exceptionally broad band
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due to strong intermolecular hydrogen bonding, which forms a stable dimeric structure.[10][11]

This broadness is a hallmark of carboxylic acids. The second key feature is the intense C=O

(carbonyl) stretching vibration.[8]

Trustworthiness: A Self-Validating IR Protocol

The following protocol ensures a clean and interpretable spectrum, free from common artifacts.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

Instrument Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean.

Acquire a background spectrum of the empty ATR stage. This is crucial as it will be

subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂

and H₂O.

Sample Analysis:

Place a small amount of the solid 2-(p-tolyl)cyclopropanecarboxylic acid powder

directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a

resolution of 4 cm⁻¹.

Data Processing & Cleaning:

The instrument software will automatically subtract the background spectrum.

Perform a baseline correction if necessary to ensure all peaks originate from the zero-

absorbance line.

Data Interpretation & Predicted IR Data
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Vibrational Mode
Predicted

Wavenumber (cm⁻¹)
Intensity Notes

O-H Stretch

(Carboxylic Acid)
2500 - 3300 Strong, Very Broad

This is the most

characteristic peak,

often spanning a wide

range and overlapping

with C-H stretches.

[10]

C-H Stretch

(Aromatic/Aliphatic)
2850 - 3100 Medium, Sharp

These sharp peaks

are often seen

superimposed on the

broad O-H band.

C=O Stretch

(Carbonyl)
1690 - 1725 Strong, Sharp

The position indicates

a hydrogen-bonded

(dimeric) carboxylic

acid. Conjugation with

the cyclopropane ring

may slightly lower this

frequency.[8]

C=C Stretch

(Aromatic)
~1610, ~1515 Medium to Weak

Characteristic

vibrations of the

benzene ring.

C-O Stretch

(Carboxylic Acid)
1200 - 1320 Medium

Associated with the C-

O single bond of the

carboxyl group.

O-H Bend ~920 Medium, Broad

An out-of-plane bend

characteristic of a

dimeric carboxylic

acid.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Expertise & Experience: The Causality Behind MS Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers clues to its

structure through analysis of its fragmentation patterns. Using a soft ionization technique like

Electrospray Ionization (ESI) is ideal for preserving the molecular ion. In negative ion mode,

ESI will readily deprotonate the carboxylic acid to yield the [M-H]⁻ ion. In positive ion mode, the

[M+H]⁺ or [M+Na]⁺ adducts can be observed. Harder ionization techniques like Electron

Ionization (EI) will induce more fragmentation, providing structural information.

Experimental Protocol: LC-MS (ESI)

Sample Preparation:

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol

or acetonitrile.

Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile

phase.

Instrument Setup & Data Acquisition:

The sample is introduced into the mass spectrometer via a liquid chromatography (LC)

system, which ensures only a pure compound enters the source.

Set the ESI source to operate in either negative or positive ion mode.

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Tandem MS (MS/MS) for Fragmentation:

To confirm the structure, perform a product ion scan (MS/MS) by selecting the molecular

ion (e.g., [M-H]⁻ at m/z 175.1) as the precursor.

The precursor ion is fragmented in a collision cell, and the resulting fragment ions are

analyzed, providing a fragmentation fingerprint.

Data Interpretation & Predicted MS Data
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Ion Predicted m/z Ionization Mode Notes

[M-H]⁻ 175.076 ESI (-)

The deprotonated

molecule (C₁₁H₁₁O₂⁻).

This is often the base

peak in negative

mode.

[M+H]⁺ 177.091 ESI (+)
The protonated

molecule (C₁₁H₁₃O₂⁺).

M⁺• 176.084 EI The molecular ion.

[M-COOH]⁺ 131.086 EI

A common and

significant fragment

resulting from the loss

of the carboxyl group

as a radical (•COOH,

45 Da).

[C₇H₇]⁺ 91.054 EI

The tropylium ion, a

very stable fragment

characteristic of tolyl-

containing

compounds.

Visualizing the Workflow
Effective experimental design follows a logical progression. The following diagrams illustrate

the standard workflows for the spectroscopic analyses described.
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Sample Preparation

Data Acquisition (400 MHz)

Validation

Weigh 5-10 mg
of Compound

Dissolve in
~0.6 mL CDCl3

Transfer to
NMR Tube

Lock & Shim

Acquire 1H Spectrum
(16 Scans)

Acquire 13C Spectrum
(1024 Scans) Add 1 drop D2O

Re-acquire 1H Spectrum

Confirm -COOH
Disappearance

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.
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Instrument Preparation

Sample Analysis

Clean ATR
Crystal

Collect Background
Spectrum

Place Solid Sample
on Crystal

Apply Pressure

Acquire Spectrum
(32 Scans)

Click to download full resolution via product page

Caption: Workflow for ATR-IR spectroscopy.
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Sample Preparation

Data Acquisition (LC-MS)

Structural Confirmation

Prepare Dilute Solution
(1-10 ug/mL)

Inject into LC System Ionize with ESI
(Positive/Negative Mode) Acquire Full Scan MS

Select Precursor Ion
(e.g., m/z 175.1)

Fragment in
Collision Cell

Acquire MS/MS Spectrum

Click to download full resolution via product page

Caption: Workflow for LC-MS/MS analysis.

Comprehensive Data Summary
This table provides a consolidated overview of the key predicted spectroscopic data for 2-(p-
tolyl)cyclopropanecarboxylic acid.
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Technique Feature Predicted Value

¹H NMR Carboxylic Proton (δ) > 10.0 ppm

Aromatic Protons (δ) ~7.05 - 7.15 ppm

Cyclopropyl Protons (δ) 1.0 - 2.6 ppm

Methyl Protons (δ) ~2.30 ppm

¹³C NMR Carbonyl Carbon (δ) 175 - 180 ppm

Aromatic Carbons (δ) 126 - 142 ppm

Cyclopropyl Carbons (δ) 15 - 35 ppm

Methyl Carbon (δ) ~21 ppm

IR O-H Stretch (cm⁻¹) 2500 - 3300 (very broad)

C=O Stretch (cm⁻¹) 1690 - 1725 (strong)

MS [M-H]⁻ (m/z) 175.076

[M+H]⁺ (m/z) 177.091

Molecular Ion (m/z) 176.084

This guide provides a robust framework for the spectroscopic analysis of 2-(p-
tolyl)cyclopropanecarboxylic acid. By understanding the principles behind the data and

adhering to rigorous experimental protocols, researchers can confidently elucidate and confirm

the structure of this and related molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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